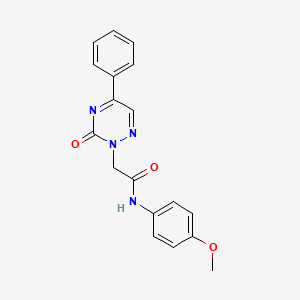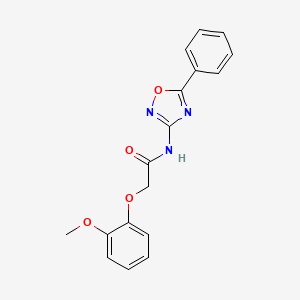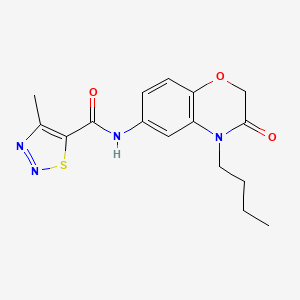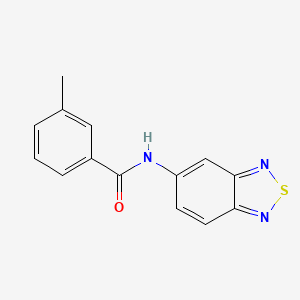
N-(4-methoxyphenyl)-2-(3-oxo-5-phenyl-1,2,4-triazin-2(3H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-メトキシフェニル)-2-(3-オキソ-5-フェニル-1,2,4-トリアジン-2(3H)-イル)アセトアミドは、トリアジン誘導体のクラスに属する合成有機化合物です。これらの化合物は、医薬品化学、農業、材料科学など、さまざまな分野で幅広い用途があることで知られています。
2. 製法
合成経路と反応条件
N-(4-メトキシフェニル)-2-(3-オキソ-5-フェニル-1,2,4-トリアジン-2(3H)-イル)アセトアミドの合成は、通常、以下の手順で実行されます。
トリアジン環の形成: トリアジン環は、ヒドラジン誘導体やニトリルなどの適切な前駆体を酸性または塩基性条件下で環化反応させることで合成できます。
メトキシフェニル基の導入: メトキシフェニル基は、適切なメトキシフェニルハライドを用いて求核置換反応によって導入できます。
アセチル化: 最後の段階では、中間体の化合物をアセチル化して目的のアセトアミド誘導体を得ます。
工業生産方法
工業的な設定においては、N-(4-メトキシフェニル)-2-(3-オキソ-5-フェニル-1,2,4-トリアジン-2(3H)-イル)アセトアミドの製造は、温度、圧力、触媒の使用などの最適化された反応条件で行うことで、収率と純度を高めることができます。連続フローリアクターや自動合成プラットフォームを使用して、生産プロセスを効率的にスケールアップできます。
3. 化学反応解析
反応の種類
N-(4-メトキシフェニル)-2-(3-オキソ-5-フェニル-1,2,4-トリアジン-2(3H)-イル)アセトアミドは、さまざまな化学反応を起こす可能性があります。その中には、以下のようなものがあります。
酸化: この化合物は酸化されて、対応する酸化物またはヒドロキシル化誘導体になる可能性があります。
還元: 還元反応は、アミン誘導体または他の還元された形態をもたらす可能性があります。
置換: この化合物は、求核置換反応または求電子置換反応に関与し、新しい誘導体の形成につながる可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)や過酸化水素(H2O2)などがあります。
還元: 水素化ホウ素ナトリウム(NaBH4)や水素化リチウムアルミニウム(LiAlH4)などの還元剤が一般的に使用されます。
置換: ハロゲン化物、酸、塩基などの試薬が置換反応を促進する可能性があります。
主要生成物
これらの反応で形成される主要生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はヒドロキシル化誘導体を生成する可能性があり、還元はアミン誘導体を生成する可能性があります。
4. 科学研究における用途
化学: この化合物は、より複雑な分子の合成のためのビルディングブロックとして使用できます。
生物学: 生化学アッセイにおけるプローブや阻害剤として役立つ可能性があります。
医学: この化合物は、抗炎症作用や抗がん作用などの潜在的な治療特性について調査することができます。
工業: 新しい材料や農薬の開発に役立つ可能性があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-2-(3-oxo-5-phenyl-1,2,4-triazin-2(3H)-yl)acetamide typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors such as hydrazine derivatives and nitriles under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via nucleophilic substitution reactions using suitable methoxyphenyl halides.
Acetylation: The final step involves the acetylation of the intermediate compound to form the desired acetamide derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.
化学反応の分析
Types of Reactions
N-(4-methoxyphenyl)-2-(3-oxo-5-phenyl-1,2,4-triazin-2(3H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can yield amine derivatives or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halides, acids, and bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
科学的研究の応用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biochemical assays.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may find applications in the development of new materials or agrochemicals.
作用機序
N-(4-メトキシフェニル)-2-(3-オキソ-5-フェニル-1,2,4-トリアジン-2(3H)-イル)アセトアミドの作用機序には、特定の分子標的や経路との相互作用が関係しています。この化合物は、酵素や受容体に結合し、それらの活性を調節し、さまざまな生物学的効果をもたらす可能性があります。正確な分子メカニズムと関与する経路を解明するためには、詳細な研究が必要です。
6. 類似の化合物との比較
類似の化合物
N-(4-メトキシフェニル)-2-(3-オキソ-5-フェニル-1,2,4-トリアジン-2(3H)-イル)アセトアミド: は、以下の様な他のトリアジン誘導体と比較することができます。
独自性
N-(4-メトキシフェニル)-2-(3-オキソ-5-フェニル-1,2,4-トリアジン-2(3H)-イル)アセトアミドの独自性は、メトキシフェニル基とトリアジン環の両方が存在する、その特定の構造的特徴にあります。
類似化合物との比較
Similar Compounds
N-(4-methoxyphenyl)-2-(3-oxo-5-phenyl-1,2,4-triazin-2(3H)-yl)acetamide: can be compared with other triazine derivatives such as:
Uniqueness
The uniqueness of This compound lies in its specific structural features, such as the presence of both a methoxyphenyl group and a triazine ring
特性
分子式 |
C18H16N4O3 |
|---|---|
分子量 |
336.3 g/mol |
IUPAC名 |
N-(4-methoxyphenyl)-2-(3-oxo-5-phenyl-1,2,4-triazin-2-yl)acetamide |
InChI |
InChI=1S/C18H16N4O3/c1-25-15-9-7-14(8-10-15)20-17(23)12-22-18(24)21-16(11-19-22)13-5-3-2-4-6-13/h2-11H,12H2,1H3,(H,20,23) |
InChIキー |
QDVJCUWPKBULMZ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C(=O)N=C(C=N2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-chloro-N-[4-(dimethylamino)benzyl]-7-methyl-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide](/img/structure/B11319892.png)
![N-(4-Fluorophenyl)-N-[(5-{[2-oxo-2-(1,2,5-trimethyl-1H-pyrrol-3-YL)ethyl]sulfanyl}-4-(prop-2-EN-1-YL)-4H-1,2,4-triazol-3-YL)methyl]methanesulfonamide](/img/structure/B11319900.png)

![2-{2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(propan-2-yl)acetamide](/img/structure/B11319909.png)

![1-[7-(2-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B11319911.png)
![N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-2-phenoxyacetamide](/img/structure/B11319915.png)

![5-(Cyclopropylamino)-2-{5-[(naphthalen-2-yloxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B11319926.png)
![3-chloro-N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-6-methyl-1-benzothiophene-2-carboxamide](/img/structure/B11319934.png)
![N-[2-(4-chlorophenyl)-2-(dimethylamino)ethyl]-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11319936.png)
![2-[(4-fluorobenzyl)sulfanyl]-N-(3-methoxyphenyl)-5-[(4-methylphenyl)sulfanyl]pyrimidine-4-carboxamide](/img/structure/B11319938.png)
![N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11319942.png)

